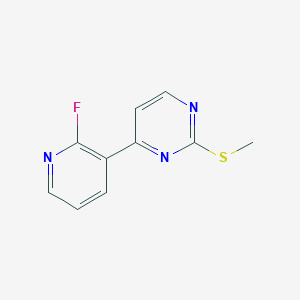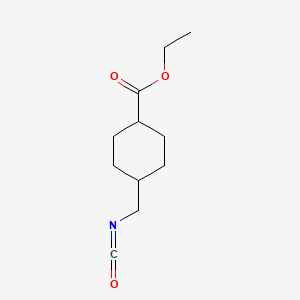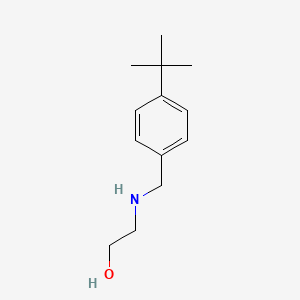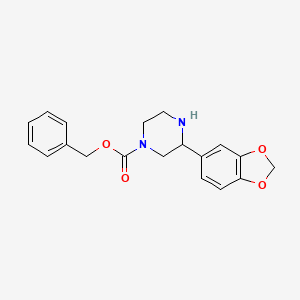
4-(2-Methyl-1,3-dioxolan-2-yl)piperidine
Overview
Description
“4-(2-Methyl-1,3-dioxolan-2-yl)piperidine” is a chemical compound with the empirical formula C9H17NO2 . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular weight of “this compound” is 171.24 . The SMILES string representation of its structure isCC1(OCCO1)C2CCNCC2 .
Scientific Research Applications
Anticholinergic Activities
Studies have explored the synthesis and anticholinergic activities of 4-acyloxy-1-(1,3-dioxolan-4-ylmethyl) piperidine derivatives. These compounds exhibit significant anticholinergic activities, with the trans isomers typically showing more potency than the corresponding cis isomers (Sugai et al., 1984).
NMDA Receptor Affinity
Research into dexoxadrol analogues, which include variations of the 4-(2-Methyl-1,3-dioxolan-2-yl)piperidine structure, has demonstrated their significant affinity for NMDA receptors. This includes the finding that certain structural configurations, such as like-configuration of ring junctions and axial orientation of C-4 substituents, are crucial for high NMDA receptor affinity (Banerjee et al., 2010).
Spasmolytic Activities
Research has also been conducted on the spasmolytic activities of 4-acyloxy-1-(1,3-dioxolan-2-ylmethyl) piperidine derivatives. Some derivatives have shown notable papaverine-like and atropine-like activities, with certain compounds being as active or more active than papaverine (Sugai et al., 1984).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with oxidoreductase proteins . These proteins play a crucial role in various biological processes, including metabolism and detoxification.
Biochemical Pathways
Given its potential interaction with oxidoreductase proteins , it may influence pathways related to metabolism and detoxification.
Result of Action
Based on its potential interaction with oxidoreductase proteins , it may influence cellular processes related to metabolism and detoxification.
Biochemical Analysis
Biochemical Properties
4-(2-Methyl-1,3-dioxolan-2-yl)piperidine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain receptor proteins, potentially influencing their activity. The nature of these interactions often involves binding to the active sites of enzymes or receptors, thereby modulating their function. This compound’s ability to form stable complexes with biomolecules makes it a valuable tool in biochemical research .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, this compound can alter the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization. Additionally, it can affect cell signaling by modulating the activity of key signaling proteins, thereby influencing cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in either inhibition or activation of the target molecules. For instance, it may inhibit certain enzymes by occupying their active sites, preventing substrate binding and subsequent catalytic activity. Alternatively, it can activate receptors by mimicking the natural ligand, thereby triggering downstream signaling pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhancing metabolic activity or modulating immune responses. At high doses, it can cause toxic or adverse effects, including cellular damage and organ dysfunction. Threshold effects have been observed, where a specific dosage range elicits a maximal response, beyond which the effects plateau or become detrimental .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These interactions can influence metabolic flux and alter the levels of specific metabolites within cells. Understanding these pathways is essential for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific cellular compartments can influence its activity and function. These transport and distribution dynamics are critical for determining the compound’s bioavailability and efficacy in different biological contexts .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with other biomolecules and its overall impact on cellular processes. Understanding these localization mechanisms is vital for optimizing the compound’s use in research and therapeutic applications .
properties
IUPAC Name |
4-(2-methyl-1,3-dioxolan-2-yl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-9(11-6-7-12-9)8-2-4-10-5-3-8/h8,10H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHSXJWZLDRBDCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)C2CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
94626-55-8 | |
| Record name | 4-(2-methyl-1,3-dioxolan-2-yl)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Tert-butyl [1-(2-chloropyrimidin-4-yl)pyrrolidin-3-yl]carbamate](/img/structure/B3170731.png)



![(3Z)-3-[2-oxo-2-(thiophen-2-yl)ethylidene]-decahydroquinoxalin-2-one](/img/structure/B3170759.png)

![Tert-butyl 4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine-1-carboxylate](/img/structure/B3170770.png)